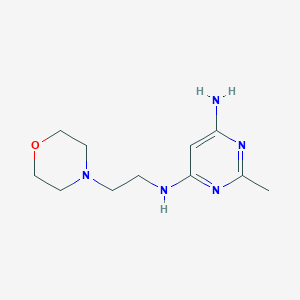

2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine

Description

Key structural features include:

- Pyrimidine core: A 2-methyl-substituted pyrimidine ring with amino groups at positions 4 and 5.

- N4 substituent: A 2-morpholinoethyl group, introducing a morpholine ring (a six-membered heterocycle with one oxygen atom).

- N6 substituent: A 4-(3,4,5-trimethoxyphenyl)thiazol-2-yl group, contributing aromaticity and electron-rich regions.

This compound was synthesized via FCC column chromatography (59% yield) and characterized using NMR and MS . The morpholinoethyl group enhances solubility due to the oxygen atom’s polarity, while the thiazole-trimethoxyphenyl moiety may facilitate interactions with biological targets like tubulin or kinases .

Properties

Molecular Formula |

C11H19N5O |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-methyl-4-N-(2-morpholin-4-ylethyl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H19N5O/c1-9-14-10(12)8-11(15-9)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H3,12,13,14,15) |

InChI Key |

MWWMBCLQAJTWCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NCCN2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate in the presence of a catalyst such as ZnCl2 . Another method involves the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs scalable and eco-friendly methods. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables efficient synthesis . These methods are designed to tolerate a broad range of functional groups and offer high atom economy.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like K2S2O8, reducing agents, and various catalysts such as ZnCl2 and Cu . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can produce 4-arylpyrimidines, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Diamine Derivatives

Structural Analogues from the Same Series

The following compounds (Table 1) were synthesized alongside 4i and share a common pyrimidine-thiazole scaffold :

Key Observations :

- Morpholine vs. Piperazine : The morpholine group in 4i lacks the secondary amine present in piperazine (4h, 4k), reducing basicity but improving metabolic stability .

- Yield Trends: Steric hindrance from bulkier substituents (e.g., morpholinoethyl in 4i) may explain its lower yield compared to 4j’s hydroxyethyl group .

Broader Comparison with Other Pyrimidine-Diamine Derivatives

Table 2: Comparison with External Pyrimidine-Diamine Compounds

Notes:

- Electron-Withdrawing Groups : The nitro group in ’s compound may enhance reactivity but reduce stability compared to 4i ’s electron-donating trimethoxyphenyl group .

- Aromatic vs.

- Molecular Weight : 4i (estimated ~500–550 g/mol) has intermediate size compared to bulky derivatives (e.g., ) and smaller analogs (e.g., ), balancing solubility and membrane permeability .

Functional Implications

- Antiproliferative Activity : While explicit activity data for 4i is unavailable, structural analogs (e.g., 4h, 4k) were designed to target microtubules or kinases. The trimethoxyphenyl group mimics colchicine’s trimethoxybenzene motif, suggesting 4i may disrupt microtubule dynamics .

- Solubility vs. Permeability: The morpholinoethyl group in 4i likely improves aqueous solubility over piperazine derivatives (4h, 4k), but may reduce blood-brain barrier penetration compared to lipophilic methylthio groups () .

Biological Activity

2-Methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N4

- Molecular Weight : 218.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway which is essential for DNA synthesis and cellular proliferation.

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance, studies have shown that pyrimidine derivatives can inhibit Plasmodium falciparum DHFR, leading to reduced parasite growth in vitro. The inhibitory constants (Ki) for these compounds range from 1.3 to 243 nM against wild-type strains and from 13 to 208 nM against mutant strains .

Anticancer Potential

In addition to its antimalarial activity, this compound has been evaluated for anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, a related compound demonstrated a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) at a concentration of 10 µM . This suggests that modifications in the pyrimidine structure can enhance cytotoxic effects against cancer cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. One notable study involved the synthesis and testing of several pyrimidine derivatives, which displayed low nanomolar range antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum .

Pharmacokinetic Evaluations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that modifications in the molecular structure could lead to improved bioavailability and reduced toxicity profiles .

Data Summary

| Activity | Target | IC50/Ki Values | Comments |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum DHFR | Ki: 1.3–243 nM | Effective against resistant strains |

| Anticancer | Various cancer cell lines | GI: 86.28% at 10 µM | Promising cytostatic activity |

| Enzyme Inhibition | Dihydrofolate reductase | Ki: 13–208 nM | Important for DNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.